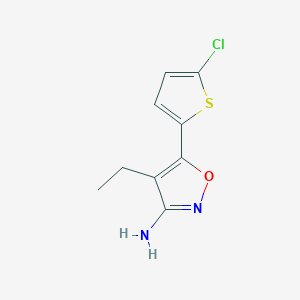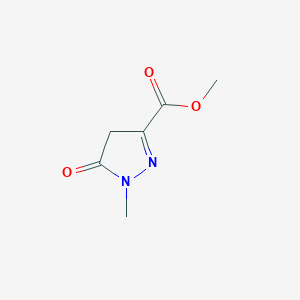
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine
Overview
Description
“5-Chlorothiophen-2-yl)methanamine” is a compound with the molecular formula C5H6ClNS . It is stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, a novel NLO-active chalcone derivative (E)-1-(5-chlorothiophene-2-yl)-3-(4-dimethylamino) phenyl) prop-2-en-1-one has been synthesized by adopting Claisen–Schmidt condensation reaction method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like NMR and LC–MS . The crystal structure of a related compound, Mycobacterium tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid, has been determined .Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds. For instance, Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines through both conventional method and microwave-assisted synthesis .Physical And Chemical Properties Analysis
The physical form of “5-Chlorothiophen-2-yl)methanamine” is liquid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives for Antimicrobial Activities : Derivatives of the compound have been synthesized, focusing on their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various derivatives, including triazole derivatives, and tested them for antimicrobial properties. Similarly, research by Naganagowda et al. (2011) involved the synthesis of oxazolone, imidazolone, and triazine derivatives containing benzothiophene, highlighting their antibacterial and antifungal activities. These studies indicate the potential of the compound in developing antimicrobial agents (Bektaş et al., 2007), (Naganagowda et al., 2011).
Cancer Research and Anticancer Evaluation : The compound and its derivatives have been explored for anticancer properties. Kattimani et al. (2013) synthesized a series of novel derivatives and evaluated their in vitro anticancerous action against various human tumor cell lines. This research signifies the role of such compounds in cancer therapy (Kattimani et al., 2013).
Chemical Modifications for Pharmaceutical Applications : Various studies have focused on the chemical modification of the compound to explore its suitability in pharmaceutical applications. For instance, the work by Aly and El-Mohdy (2015) on the modification of polymers through condensation reactions with amines including 5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine derivatives for potential medical applications highlights this approach (Aly & El-Mohdy, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-5-8(13-12-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWFGHLAUOHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1N)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235493 | |
| Record name | 3-Isoxazolamine, 5-(5-chloro-2-thienyl)-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chlorothiophen-2-yl)-4-ethyl-1,2-oxazol-3-amine | |
CAS RN |
1414958-76-1 | |
| Record name | 3-Isoxazolamine, 5-(5-chloro-2-thienyl)-4-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolamine, 5-(5-chloro-2-thienyl)-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)


![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)


![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)



![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)